molecular formula C20H13NO3 B1333863 2-(2-Benzoxazolyl)phenyl benzoate CAS No. 477934-10-4

2-(2-Benzoxazolyl)phenyl benzoate

Cat. No.: B1333863
CAS No.: 477934-10-4
M. Wt: 315.3 g/mol
InChI Key: NKGIJKYDWQKJTC-UHFFFAOYSA-N
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Scientific Research Applications

2-(2-Benzoxazolyl)phenyl benzoate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoxazolyl)phenyl benzoate typically involves the reaction of 2-aminophenol with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoxazolyl)phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .

Mechanism of Action

The mechanism by which 2-(2-Benzoxazolyl)phenyl benzoate exerts its effects is primarily through its ability to absorb light and re-emit it as fluorescence. This property is due to the electronic structure of the benzoxazole ring, which allows for efficient absorption and emission of light. The molecular targets and pathways involved in its applications depend on the specific context, such as binding to biological molecules or interacting with other chemical species .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Benzoxazolyl)phenyl benzoate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific photophysical properties, which make it particularly suitable for applications requiring high fluorescence intensity and stability. Additionally, its chemical structure allows for easy modification, enabling the development of a wide range of derivatives with tailored properties .

Properties

IUPAC Name

[2-(1,3-benzoxazol-2-yl)phenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c22-20(14-8-2-1-3-9-14)24-17-12-6-4-10-15(17)19-21-16-11-5-7-13-18(16)23-19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGIJKYDWQKJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394621
Record name 2-(2-Benzoxazolyl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477934-10-4
Record name 2-(2-Benzoxazolyl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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